molecular formula C19H20N2O B11838112 2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11838112
M. Wt: 292.4 g/mol
InChI Key: FCUJMVMWOLCXGK-UHFFFAOYSA-N
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Description

2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound, in particular, has shown potential in various scientific research applications, including anti-cancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been extensively studied for its potential anti-cancer properties. It has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further development as an anti-cancer agent .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzyl and methoxy groups in 2-benzyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole enhances its biological activity and specificity. The benzyl group increases lipophilicity, improving cell membrane permeability, while the methoxy group can enhance binding affinity to molecular targets .

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C19H20N2O/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3

InChI Key

FCUJMVMWOLCXGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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